molecular formula C48H76O19 B1222960 Elatoside B CAS No. 156856-38-1

Elatoside B

Katalognummer: B1222960
CAS-Nummer: 156856-38-1
Molekulargewicht: 957.1 g/mol
InChI-Schlüssel: YDZWHGJRWMQCDP-RPZIOYONSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Elatoside B is a triterpene glycoside isolated from Aralia elata (Japanese angelica tree), a plant widely used in traditional medicine for its anti-inflammatory, cardioprotective, and hypoglycemic properties . Its molecular formula is C₄₈H₇₆O₁₉ (molecular weight: 957.10 g/mol), characterized by a complex oleanane-type triterpene aglycone linked to multiple sugar moieties, including glucose and arabinose residues .

Eigenschaften

CAS-Nummer

156856-38-1

Molekularformel

C48H76O19

Molekulargewicht

957.1 g/mol

IUPAC-Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4,5-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C48H76O19/c1-43(2)14-16-48(42(60)61)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-37(67-40-33(56)31(54)29(52)24(20-50)63-40)35(34(57)36(66-41)38(58)59)65-39-32(55)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-57H,9-20H2,1-7H3,(H,58,59)(H,60,61)/t22-,23+,24+,25-,26+,27-,28-,29-,30-,31-,32+,33+,34-,35-,36-,37+,39-,40-,41+,45-,46+,47+,48-/m0/s1

InChI-Schlüssel

YDZWHGJRWMQCDP-RPZIOYONSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C

Isomerische SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O

Kanonische SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C

Synonyme

elatoside B
oleanolic acid 3-O-((galactopyranosyl(1-2))(galactopyranosyl(1-3)))glucopyranosiduronic acid

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features

Elatoside B belongs to the oleanolic acid glycoside family, sharing a common aglycone core with other Aralia-derived saponins. Key structural differences lie in the number, type, and linkage of sugar units. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Sugar Moieties Key Structural Features Reference
Elatoside B C₄₈H₇₆O₁₉ 957.10 Glucose, Arabinose 10 rotatable bonds; 17 H-bond acceptors
Elatoside C C₄₆H₇₄O₁₆ 882.50 Glucose, Xylose Additional xylose unit; reduced polarity
Elatoside E C₄₆H₇₄O₁₆ 882.50 Glucose, Rhamnose CAS 156980-30-2; distinct glycosidic bonds
Elatoside A C₂₈H₄₆O₁₀ 542.65 Glucose Simpler structure; fewer hydroxyl groups
Calenduloside E C₄₈H₇₈O₁₈ 942.50 Glucose, Glucuronic acid Carboxylic acid group enhances solubility

Key Observations :

  • Sugar Diversity: Elatoside B’s bioactivity may stem from its unique combination of glucose and arabinose residues, which differ from Elatoside E’s rhamnose-containing structure .
  • Functional Groups : Calenduloside E’s glucuronic acid moiety enhances water solubility, unlike Elatoside B’s predominantly hydrophobic profile .

Pharmacological Activities

Cardioprotective Effects
  • Elatoside C : Reduces hypoxia/reoxygenation (H/R)-induced apoptosis in H9c2 cardiomyocytes by suppressing ER stress markers (GRP78, CHOP) and activating STAT3 .
  • Calenduloside E : Protects vascular endothelial cells (HUVECs) from oxidative damage by targeting Hsp90AB1, a mechanism distinct from Elatoside C’s STAT3 pathway .
Hypoglycemic Activity
  • Elatoside E: Lowers blood glucose via AMPK activation and enhanced insulin sensitivity, linked to its rhamnose-glucose-arabinose sugar chain .
Anti-Inflammatory Effects
  • Elatoside C : Inhibits neutrophil superoxide generation by downregulating tyrosine kinase and p47phox membrane translocation .
  • Elatoside B : Likely shares anti-inflammatory properties due to common aglycone core, though specific pathways remain uncharacterized .

Critical Analysis of Structure-Activity Relationships (SAR)

Impact of Glycosylation

  • Sugar Chain Length : Elatoside B’s larger size (vs. Elatoside A) correlates with enhanced receptor binding affinity and prolonged metabolic stability .
  • Stereochemistry: The β-configuration of Elatoside B’s glucose residues may improve interactions with lipid membranes compared to Elatoside E’s α-linked rhamnose .

Functional Group Modifications

  • Hydroxyl Groups: Elatoside B’s 11 H-bond donors (vs. Elatoside C’s 8) enhance solubility in polar environments, favoring intracellular targets .
  • Methylation : Methyl esters in derivatives like Elatoside K methyl ester (C₄₈H₇₆O₁₉) alter pharmacokinetics, reducing renal clearance compared to Elatoside B .

Q & A

Basic: How should I design experiments to evaluate Elatoside B’s bioactivity in vitro?

Methodological Answer:

  • Define Variables Using P-E/I-C-O Framework :
    • Population (P) : Target cell lines (e.g., cancer, neuronal).
    • Exposure/Intervention (E/I) : Elatoside B dosage ranges (e.g., 0.1–100 µM) and exposure duration.
    • Comparison (C) : Negative controls (solvent-only) and positive controls (reference compounds).
    • Outcome (O) : Quantifiable endpoints (e.g., apoptosis rate, IC₅₀, gene expression via RT-qPCR).
  • Use "Shell Tables" : Predefine variables in tables to standardize data collection (Example below) .
Variable Type Parameter Measurement Method
IndependentDosage (µM)Serial dilution
DependentCell viability (%)MTT assay
ControlDMSO solvent controlN/A
  • Feasibility Check : Ensure cell lines and assays align with Elatoside B’s solubility and stability (e.g., DMSO compatibility) .

Basic: What in vitro models are appropriate for studying Elatoside B’s mechanism of action?

Methodological Answer:

  • Prioritize Mechanistic Relevance :
    • Cancer Research : Use apoptosis-sensitive lines (e.g., HeLa, MCF-7) with caspase-3/7 activation assays.
    • Neuroprotection : Primary neuronal cultures or SH-SY5Y cells with oxidative stress models (e.g., H₂O₂-induced damage).
  • Triangulate Methods : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to identify pathways (e.g., PI3K/AKT, NF-κB) .
  • Data Validation : Replicate findings across ≥3 biological replicates and use statistical tests (e.g., ANOVA with post-hoc analysis) .

Advanced: How can I resolve contradictions in pharmacokinetic data for Elatoside B across studies?

Methodological Answer:

  • Identify Confounding Variables :
    • Bioanalytical Methods : Compare HPLC vs. LC-MS/MS sensitivity for detecting Elatoside B in plasma .
    • Species Differences : Assess interspecies metabolic variations (e.g., CYP450 enzyme activity in rodents vs. primates).
  • Conduct Sensitivity Analysis : Use software like Phoenix WinNonlin to model absorption/distribution parameters under varying assumptions .
  • Replication Protocol : Standardize administration routes (e.g., oral vs. intravenous) and fasting conditions across labs .

Example Contradiction Analysis Table:

Study Dose (mg/kg) Cmax (ng/mL) Method Species Key Limitation
A10120 ± 15HPLC-UVRatLow sensitivity
B1075 ± 10LC-MS/MSMouseFasting not controlled

Advanced: What strategies optimize Elatoside B’s stability in long-term bioactivity assays?

Methodological Answer:

  • Condition Screening :
    • Temperature : Test 4°C vs. −80°C storage with/without cryoprotectants (e.g., trehalose).
    • Solvent System : Compare aqueous buffers (PBS) vs. organic-aqueous mixes (e.g., PBS with 0.1% Tween-20) .
  • Stability-Indicating Assays : Use forced degradation studies (e.g., UV exposure, pH extremes) paired with HPLC to quantify degradation products .
  • Data Documentation : Report stability data in supplementary materials with raw chromatograms .

Basic: How do I formulate a hypothesis-driven research question for Elatoside B’s anti-inflammatory effects?

Methodological Answer:

  • Apply FLOAT Method :
    • Focus : Link Elatoside B to a specific inflammatory marker (e.g., TNF-α).
    • Link : Connect exposure (dose) to outcome (TNF-α suppression) via a mechanism (e.g., NF-κB inhibition).
    • Operationalize : Define measurable variables (e.g., ELISA for TNF-α, EMSA for NF-κB DNA binding) .
  • Avoid Broad/Narrow Scopes :
    • Too Broad : “Does Elatoside B reduce inflammation?”
    • Improved : “Does 50 µM Elatoside B suppress LPS-induced TNF-α secretion in RAW 264.7 macrophages via NF-κB nuclear translocation?” .

Advanced: How should I address ethical considerations in Elatoside B’s in vivo toxicity studies?

Methodological Answer:

  • Ethical Frameworks :
    • 3Rs Principle : Replace mammalian models with zebrafish embryos where possible; refine dosing to minimize suffering .
    • IACUC Compliance : Detail anesthesia/euthanasia protocols and justify sample sizes statistically to avoid overuse of animals .
  • Data Transparency : Publish negative results (e.g., lack of efficacy at certain doses) to prevent redundant experiments .

Basic: What statistical approaches are appropriate for dose-response studies of Elatoside B?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀ .
  • Outlier Handling : Use Grubbs’ test or ROUT method (Q=1%) to exclude anomalies without biasing results .
  • Power Analysis : Predefine sample sizes (e.g., n=6/group) to ensure 80% power for detecting ≥20% effect sizes .

Advanced: How can I integrate multi-omics data to elucidate Elatoside B’s polypharmacology?

Methodological Answer:

  • Data Integration Workflow :
    • Transcriptomics : Identify differentially expressed genes (DEGs) via RNA-seq (|log2FC| >1, FDR <0.05).
    • Network Pharmacology : Map DEGs to KEGG pathways and overlay with proteomics data (e.g., STRING DB).
    • Validation : Use CRISPR/Cas9 knockouts of hub genes (e.g., AKT1) to confirm mechanistic relevance .
  • Tools : Use Cytoscape for network visualization and MetaboAnalyst for pathway enrichment .

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